Turkiyenine Turkiyenine Turkiyenine is a natural product found in Hypecoum pendulum and Hypecoum procumbens with data available.
Brand Name: Vulcanchem
CAS No.: 92219-92-6
VCID: VC16498856
InChI: InChI=1S/C20H15NO6/c1-21-5-4-11-6-15-16(26-9-25-15)7-12(11)19(22)20(21)8-23-17-13(20)2-3-14-18(17)27-10-24-14/h2-7H,8-10H2,1H3
SMILES:
Molecular Formula: C20H15NO6
Molecular Weight: 365.3 g/mol

Turkiyenine

CAS No.: 92219-92-6

Cat. No.: VC16498856

Molecular Formula: C20H15NO6

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Turkiyenine - 92219-92-6

Specification

CAS No. 92219-92-6
Molecular Formula C20H15NO6
Molecular Weight 365.3 g/mol
IUPAC Name 7'-methylspiro[7H-furo[3,2-g][1,3]benzodioxole-6,6'-[1,3]dioxolo[4,5-h][3]benzazepine]-5'-one
Standard InChI InChI=1S/C20H15NO6/c1-21-5-4-11-6-15-16(26-9-25-15)7-12(11)19(22)20(21)8-23-17-13(20)2-3-14-18(17)27-10-24-14/h2-7H,8-10H2,1H3
Standard InChI Key OSHWDBDJVMRZTD-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=CC3=C(C=C2C(=O)C14COC5=C4C=CC6=C5OCO6)OCO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Turkiyenine (C₂₀H₁₅NO₆, MW 365.3 g/mol ) belongs to the spirobenzazepine class of alkaloids. Its originally proposed structure consisted of a 7'-methylspiro[7H-furo[3,2-g] benzodioxole-6,6'- dioxolo[4,5-h]benzazepine]-5'-one framework , featuring:

  • A dihydrobenzofuran ring system with fused 1,3-dioxole groups

  • A 3-benzazepine-1-one moiety connected via a spirocyclic carbon

  • Methyl substitution at the azepine nitrogen

Table 1: Key Physicochemical Properties of Turkiyenine

PropertyValueSource
Molecular FormulaC₂₀H₁₅NO₆
Molecular Weight365.3 g/mol
XLogP33
Hydrogen Bond Acceptors7
Topological Polar Surface Area66.5 Ų
Defined Stereocenters0
Undefined Stereocenters1

Total Synthesis and Structural Revision

Retrosynthetic Strategy

  • Aza-Spiroannulation: Rhodium-catalyzed nitrenoid insertion into benzofuran to form the 3-alkyl-3-amino-2,3-dihydrobenzofuran core.

  • Aryne Acyl-Alkylation: Coupling of β-ketolactam with aryne intermediates to construct the 3-benzazepine-1-one system.

  • Chemoselective Reduction: Selective amide reduction in the presence of ketone functionalities.

Structural Discrepancies and Revision

Critical analysis of synthetic Turkiyenine’s crystal structure identified two primary deviations from the original proposal:

  • Spirocyclic Connectivity: The dihydrobenzofuran-azepine junction showed reversed regiochemistry.

Table 2: Original vs. Revised Structural Features

FeatureOriginal Proposal Revised Structure
Spiro JunctionC6-C6' connectionC7-C6' connection
Azepine SubstituentN-Methyl at C7N-Methyl at C6'
Dioxole Position[4,5-h] benzodiazepine[5,6-h] benzodiazepine
Ketone LocationC5 of azepineC3 of dihydrobenzofuran

Synthetic Methodology Innovations

Rhodium-Nitrenoid Spiroannulation

The aza-spiroannulation step utilized [(Rh(C₆H₅CN)₃(SbF₆)₂)] catalyst to generate nitrenoid intermediates from sulfamate esters. Key advantages included:

  • Regioselectivity: Exclusive formation of 3-amino-dihydrobenzofuran over linear isomers

Aryne-Mediated Ring Construction

The benzazepine core was forged via a formal [4+2] cycloaddition between:

  • Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate

  • β-Ketolactam: Acting as both acylating agent and nucleophile

Chemoselective Transformations

A critical challenge involved differentiating ketone and amide functionalities:

  • Borane-THF Complex: Selectively reduced amide to amine (90% yield)

Biological Implications and Future Directions

Despite Turkiyenine’s structural resolution, biological data remain conspicuously absent. Analogues of benzazepines and dihydrobenzofurans exhibit:

  • Neurological Activity: Dopamine receptor modulation

  • Anticancer Potential: Topoisomerase inhibition

Proposed research priorities:

  • Biosynthetic Studies: Elucidate enzymatic pathways in Hypecoum species

  • Structure-Activity Relationships: Synthesize analogues with modified spirocenters

  • Target Identification: High-throughput screening against neurological and oncological targets

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